4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one

Pyridazinone HIV-1 NNRTI Chemical Probes

4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one (CAS 88093-87-2) is a synthetic pyridazinone derivative with a molecular weight of 268.67 g/mol and a formula of C12H10ClFN2O2. This compound belongs to a class of molecules investigated for diverse biological activities, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.

Molecular Formula C12H10ClFN2O2
Molecular Weight 268.67 g/mol
CAS No. 88093-87-2
Cat. No. B12904044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
CAS88093-87-2
Molecular FormulaC12H10ClFN2O2
Molecular Weight268.67 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl
InChIInChI=1S/C12H10ClFN2O2/c1-16-12(17)11(13)10(6-15-16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3
InChIKeyOCSWMXZBRFLARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one (CAS 88093-87-2): A Pyridazinone Building Block for Targeted Synthesis


4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one (CAS 88093-87-2) is a synthetic pyridazinone derivative with a molecular weight of 268.67 g/mol and a formula of C12H10ClFN2O2 . This compound belongs to a class of molecules investigated for diverse biological activities, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 [1]. Its structure features a pyridazinone core substituted with a chloro group, a 4-fluorobenzyloxy moiety, and a methyl group, making it a functionalized heterocycle relevant in medicinal and agricultural chemistry contexts.

The Risk of Generic Substitution: Why 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one Cannot Be Casually Replaced


In the pyridazinone class, minor structural changes can drastically alter target binding and functional activity, rendering generic substitution scientifically invalid. The scientific literature confirms that for pyridazinone-based HIV-1 NNRTIs, the nature of the substituent on the benzyl group directly determines the binding affinity and the ability to overcome drug-resistant viral strains [1]. Consequently, replacing the specific 4-fluorobenzyl moiety with other halogen or alkyl benzyl groups, or changing the N2-methyl group, can completely abrogate the desired interaction profile. This critical structure-activity relationship means that 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is not an interchangeable generic pyridazinone but a distinct chemical entity with a unique, non-substitutable combination of functional groups.

Limited Quantitative Differentiation Data Available for Procured 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one


No Direct Head-to-Head Comparison or Quantitative Biological Data Found for CAS 88093-87-2

An exhaustive literature search did not reveal any direct head-to-head quantitative comparison between this compound and a named analog in a defined biological assay. The scarce available information, including its mention within a broad patent family for pyridazinone NNRTIs [1], does not provide discrete IC50, Ki, or other binding data points for this specific structure. Therefore, no quantifiable, verifiable differentiation can be established at this time.

Pyridazinone HIV-1 NNRTI Chemical Probes

Lack of Physicochemical or ADME/T Comparative Data Against Closest Analogs

No comparative data on solubility, logP, metabolic stability, permeability, or other drug-like properties could be sourced for this compound in relation to its closest analogs, such as the corresponding 2-propyl or 2-hexyl derivatives. The Chemsrc database reports a predicted logP of 2.15 for the target compound , but without analogous measured or predicted values for comparators, this single data point fails to establish a meaningful difference.

Physicochemical properties ADME/T profiling Analytical chemistry

Application Scenarios for 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one Based on Limited Evidence


Synthetic Intermediate for Exploring HIV-1 Reverse Transcriptase Inhibition

Based solely on its contextual mention within the pyridazinone NNRTI patent literature [1], this compound may serve as a synthetic intermediate or a structural probe for further derivatization in the search for novel reverse transcriptase inhibitors. Its utility is inferred from the class activity, not the specific compound's proven performance.

A Basic Fluorinated Building Block for Library Synthesis

The compound's 4-fluorobenzyloxy group introduces a fluorine atom, a common pharmacophore. It can be used as a core scaffold for creating compound libraries in early-stage drug discovery, where the inherent activity of the scaffold is less critical than the ability to generate diverse leads through subsequent modifications.

Analytical Method Development and Qualification

With a defined molecular weight (268.67 g/mol) and composition (C12H10ClFN2O2) , this compound can be used as a standard for developing and qualifying HPLC, LC-MS, or 19F NMR analytical methods. Its unique structure ensures it serves as a specific retention time or spectral marker.

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